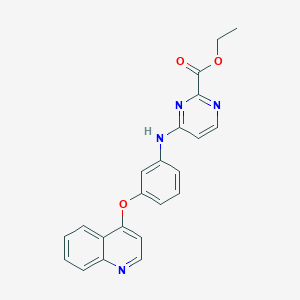![molecular formula C18H14N4O5 B7433238 Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate](/img/structure/B7433238.png)
Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate is a chemical compound that belongs to the pyrimidine family. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. The compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate varies depending on the application. In medicine, the compound has been shown to inhibit the activity of enzymes involved in cancer cell growth, leading to cell death. In agriculture, the compound acts by disrupting the metabolic pathways of pests and weeds, leading to their death. In material science, the compound is used to modify the properties of materials by introducing new functional groups.
Biochemical and Physiological Effects:
Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate has been shown to have both biochemical and physiological effects. In medicine, the compound has been shown to induce apoptosis (cell death) in cancer cells, leading to the suppression of tumor growth. In agriculture, the compound has been shown to disrupt the metabolic pathways of pests and weeds, leading to their death. In material science, the compound is used to modify the properties of materials by introducing new functional groups.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate in lab experiments is its versatility. The compound can be used in various applications and has been shown to have potent activity in each of these applications. However, one of the limitations of using the compound is its toxicity. The compound has been shown to be toxic to both cancer cells and normal cells, making it difficult to use in vivo experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate. In medicine, the compound could be further developed as a potential anticancer agent. In agriculture, the compound could be used to develop new, more effective pesticides. In material science, the compound could be used to synthesize new materials with unique properties. Additionally, the toxicity of the compound could be further studied to determine its safety in different applications.
Métodos De Síntesis
Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminopyrimidine with 4-nitrophenol in the presence of a base such as potassium carbonate. The resulting compound is then reacted with methyl chloroformate to yield Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate has been extensively studied for its potential applications in various fields. In medicine, the compound has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antiviral and antibacterial agent. In agriculture, the compound has been shown to have herbicidal and insecticidal activity, making it a potential candidate for the development of new pesticides. In material science, Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate has been used to synthesize new materials with unique properties.
Propiedades
IUPAC Name |
methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c1-26-18(23)17-19-10-9-16(21-17)20-12-3-2-4-15(11-12)27-14-7-5-13(6-8-14)22(24)25/h2-11H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPUUMXBZVMBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)NC2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[5-(3-methoxyphenoxy)pyridine-2-carbonyl]amino]quinoline-2-carboxylate](/img/structure/B7433156.png)
![3,4-dichloro-N-[(3S,4R)-1-(5-ethyl-1,3-oxazole-4-carbonyl)-4-hydroxypyrrolidin-3-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7433164.png)

![Tert-butyl 2-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B7433191.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide](/img/structure/B7433200.png)
![1-[4-Fluoro-2-methyl-5-(trifluoromethyl)phenyl]-3-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]urea](/img/structure/B7433205.png)
![N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B7433207.png)

![Ethyl 3-nitro-5-[(5-phenoxypyridin-2-yl)methylcarbamoyl]benzoate](/img/structure/B7433228.png)
![ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B7433235.png)
![N-(2-chloro-5-iodophenyl)-2-[2-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7433237.png)
![Ethyl 2-[(5-nitro-2-phenoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate](/img/structure/B7433239.png)
![Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]quinoline-2-carboxylate](/img/structure/B7433245.png)
![Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)